molecular formula C7H9BFNO3 B14033381 (3-Ethoxy-2-fluoropyridin-4-yl)boronic acid

(3-Ethoxy-2-fluoropyridin-4-yl)boronic acid

Cat. No.: B14033381
M. Wt: 184.96 g/mol
InChI Key: WUSWHLCECPNCPL-UHFFFAOYSA-N
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Properties

Molecular Formula

C7H9BFNO3

Molecular Weight

184.96 g/mol

IUPAC Name

(3-ethoxy-2-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C7H9BFNO3/c1-2-13-6-5(8(11)12)3-4-10-7(6)9/h3-4,11-12H,2H2,1H3

InChI Key

WUSWHLCECPNCPL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=NC=C1)F)OCC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxy-2-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 3-ethoxy-2-fluoropyridine using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like 1,4-dioxane. The reaction mixture is heated to reflux, and the product is isolated through standard workup procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-2-fluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), 1,4-dioxane

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Formation of alcohols or ketones

    Substitution: Formation of substituted pyridine derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxy-2-fluoropyridin-4-yl)boronic acid is unique due to the presence of both an ethoxy group and a fluorine atom on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds .

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